molecular formula C10H10N2O3 B13869839 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid

Cat. No.: B13869839
M. Wt: 206.20 g/mol
InChI Key: JZDRRKCONLGYQU-UHFFFAOYSA-N
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Description

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a cyano group at the 5-position, a propyloxy group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the pyridine ring. This process typically involves the reaction of cyanoacetic acid with a suitable amine under controlled conditions . Another method involves the use of montmorillonite K10 clay as a catalyst in a one-pot multi-component reaction, which allows for the efficient formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The propyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinecarboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylic acids with different substituents, such as 5-Cyano-6-phenyl-3-pyridinecarboxylic acid and 5-Cyano-6-methyl-3-pyridinecarboxylic acid .

Uniqueness

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is unique due to the presence of the propyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyano-6-propoxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-3-15-9-7(5-11)4-8(6-12-9)10(13)14/h4,6H,2-3H2,1H3,(H,13,14)

InChI Key

JZDRRKCONLGYQU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(=O)O)C#N

Origin of Product

United States

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